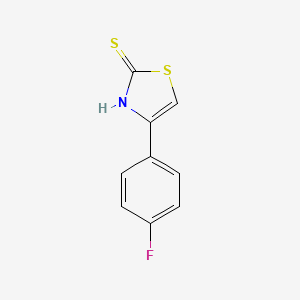

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

説明

Significance of Thiazole (B1198619) Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. bohrium.comwisdomlib.org This structural motif is present in a multitude of naturally occurring and synthetic compounds that exhibit a vast array of pharmacological activities. bohrium.comfabad.org.tr Its significance is underscored by its presence in numerous FDA-approved drugs, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam. fabad.org.trpharmaguideline.com

The versatility of the thiazole scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. mdpi.com This has led to the development of compounds with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral activities. wisdomlib.orgfabad.org.trsysrevpharm.org Researchers have successfully synthesized thiazole derivatives with potent activity against various pathogens, including bacteria like Staphylococcus aureus and fungi like Candida albicans. mdpi.comtandfonline.com Furthermore, certain thiazole-based compounds have shown significant cytotoxic activity against human cancer cell lines and potential as inhibitors of enzymes like aldose reductase. wisdomlib.orgfabad.org.trnih.gov The ability to join thiazole with other heterocyclic systems has also been explored to create hybrid molecules with enhanced biological efficacy. mdpi.com The ongoing research into thiazole derivatives continues to pave the way for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. fabad.org.tr

Table 1: Examples of Pharmacological Activities of Thiazole Derivatives

| Pharmacological Activity | Example of Thiazole Derivative Class | Reference |

|---|---|---|

| Anticancer | Benzimidazole-thiazole derivatives | wisdomlib.org |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles | nih.gov | |

| Antibacterial | 2-aminothiazole derivatives | mdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | nih.gov | |

| Antifungal | Imidazolyl thiazole derivatives | fabad.org.tr |

| Anti-inflammatory | Diphenyl thiazole compounds | mdpi.com |

| Antidiabetic | Thiazole-1,3,5-triazine derivatives | fabad.org.tr |

Overview of Fluorinated Heterocycles in Pharmaceutical Sciences

The strategic incorporation of fluorine atoms into heterocyclic drug candidates has become a pivotal tool in modern pharmaceutical sciences. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the significant advantages conferred by this element. rsc.orgnih.gov The introduction of a carbon-fluorine bond, which is rare in nature, can dramatically improve a molecule's pharmacological profile. tandfonline.com

Fluorination can enhance metabolic stability by strengthening chemical bonds, thereby increasing the drug's half-life. tandfonline.comnih.gov As the most electronegative element, fluorine can alter the acidity or basicity of nearby functional groups, which can improve a drug's bioavailability and binding affinity to its target protein. tandfonline.comrsc.org This modification can also increase lipophilicity, which is often associated with better membrane permeability. rsc.org The combination of heterocyclic scaffolds, which are present in about 85% of bioactive compounds, with fluorine atoms has given rise to the important subclass of fluorinated heterocycles. tandfonline.comnih.gov This powerful pairing has produced breakthrough drugs, including the antibacterial agent Levofloxacin and the antifungal Voriconazole, demonstrating the synergistic benefits of these two key features in drug design. nih.govacs.org

Research Rationale for Investigating 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

The investigation into the compound This compound is driven by a strong scientific rationale rooted in established medicinal chemistry principles. The molecule synergistically combines two privileged structural motifs: the versatile 1,3-thiazole ring and a fluorinated phenyl group.

The thiazole core is a well-documented pharmacophore known to impart a wide range of biological activities. fabad.org.trresearchgate.net The thiol (-SH) group at the 2-position and the phenyl substituent at the 4-position of the thiazole ring are common sites for chemical modification to explore structure-activity relationships (SAR). researchgate.net

The addition of a fluorine atom to the phenyl ring is a strategic decision based on the known benefits of fluorination in drug design. tandfonline.comnih.gov The presence of the 4-fluorophenyl moiety is anticipated to enhance the compound's metabolic stability and modulate its electronic properties, potentially leading to improved biological activity and a better pharmacokinetic profile. rsc.orgnih.gov Indeed, studies on structurally related compounds, such as 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, have shown that the presence of the 4-fluorophenyl group around the thiazole ring can enhance biological activities, including glycation inhibition. nih.gov This provides a compelling basis for exploring the therapeutic potential of the parent compound, This compound , as a lead structure for new drug discovery.

Scope and Objectives of the Academic Research on this compound

Academic research on This compound typically encompasses a multi-faceted approach aimed at fully characterizing the compound and exploring its potential as a therapeutic agent. The primary objectives of such research include:

Synthesis and Characterization: The initial objective is to develop an efficient and reproducible synthetic pathway for the target compound. Following synthesis, the molecular structure must be unequivocally confirmed using a suite of spectroscopic and analytical techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov

Physicochemical Profiling: Determining the fundamental physicochemical properties of the compound is crucial. This includes measuring its molecular weight, melting point, and solubility.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆FNS₂ |

| Molecular Weight | 211.28 g/mol |

| CAS Number | 42365-73-1 |

| Appearance | Solid |

| InChI Key | MWMWTZPSWBGHNI-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Biological Screening: A core objective is to evaluate the compound's biological activity across a range of relevant assays. Based on the known activities of thiazole derivatives, screening would likely focus on areas such as:

Antimicrobial activity against various strains of bacteria and fungi. tandfonline.comnih.gov

Anticancer activity against a panel of human cancer cell lines. nih.govnih.gov

Enzyme inhibition assays, for example, against α-amylase or other metabolic enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound often serves as a scaffold for the synthesis of new derivatives. By making systematic structural modifications—for instance, at the thiol group or by altering the substitution on the phenyl ring—researchers aim to establish a clear understanding of the relationship between the compound's structure and its biological activity. nih.govnih.gov This knowledge is vital for optimizing the lead compound to enhance potency and selectivity while minimizing potential toxicity.

特性

IUPAC Name |

4-(4-fluorophenyl)-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMWTZPSWBGHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962729 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42838-37-9, 42365-73-1 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Fluorophenyl 1,3 Thiazole 2 Thiol and Its Analogues

Historical Development of Thiazole (B1198619) Synthesis Routes

The foundation of thiazole chemistry was laid in the late 19th century. The pioneering work of chemists Arthur Hantzsch and J. A. Hofmann was instrumental in establishing the fundamental routes to this heterocyclic system. scribd.com The most notable and enduring of these is the Hantzsch thiazole synthesis, first reported in 1887, which involves the condensation reaction between an α-haloketone and a thioamide. sigmaaldrich.com This reaction remains one of the most widely used methods for constructing the thiazole core due to its reliability and versatility. scribd.comresearchgate.net Early methods often required harsh conditions and produced byproducts, prompting further research into refining these classical syntheses and exploring new pathways.

Classical Approaches to the Synthesis of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Classical methods for synthesizing this compound primarily rely on well-established cyclization reactions. These approaches are characterized by their stepwise nature and the use of common laboratory reagents.

The Hantzsch synthesis is the quintessential method for preparing the title compound and its analogues. The general reaction involves the cyclocondensation of an α-haloketone with a sulfur-containing nucleophile. researchgate.net For the specific synthesis of this compound, the key starting materials are 2-bromo-1-(4-fluorophenyl)ethanone (also known as 2-bromo-4'-fluoroacetophenone) and a suitable thiocarbonyl compound that can provide the N-C-S backbone and the C2-thiol group.

A common adaptation involves the use of ammonium (B1175870) dithiocarbamate (B8719985) or its derivatives, which reacts with the α-haloketone to form the thiazole ring with a thiol group at the 2-position. The reaction proceeds through initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the ketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. synquestlabs.com

In a related synthesis following the Hantzsch method, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were prepared by condensing 2-bromo-4-fluoroacetophenone with various thiosemicarbazones. nih.gov This reaction, typically performed by refluxing in ethanol (B145695) for 4-5 hours, yielded the desired products in moderate to good yields, demonstrating the utility of the 4-fluorophenyl-substituted α-haloketone in building the thiazole scaffold. nih.gov

Table 1: Hantzsch Synthesis of 4-(4-Fluorophenyl)thiazole Analogues

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|

Beyond the Hantzsch synthesis, other cyclization strategies have been developed for forming the thiazole ring, which could be adapted for the synthesis of this compound.

One such method is the Cook-Heilbron synthesis , which utilizes the reaction of an α-aminonitrile with carbon disulfide. mdpi.com This approach provides 5-aminothiazole-2-thiols. By selecting the appropriate α-aminonitrile derived from 4-fluoroacetophenone, this method could theoretically be adapted to produce the target scaffold.

Another strategy involves the cyclization of hydrazides. For instance, 2-(2-arylthiazol-4-yl)acetohydrazide can be cyclized with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) to yield a 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. mdpi.com This highlights a relevant synthetic step where CS₂ is used to construct a heterocyclic thiol, a strategy that could be applied to different backbones to access the desired thiazole-2-thiol. mdpi.com

A novel approach uses 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as a sulfur transfer agent. nih.gov This compound can be alkylated, and the subsequent ring closure releases a thiol. While demonstrated for preparing alkanethiols, the concept of using a thiazole-2-thione derivative as a precursor and transfer agent represents an innovative strategy in sulfur chemistry. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to heterocyclic synthesis to reduce environmental impact. This involves the use of safer solvents, catalysts, and energy-efficient reaction conditions. nih.gov

A significant advancement in green synthesis is the move towards solvent-free reactions. The Hantzsch condensation of α-haloketones and thioureas can be performed under solvent-free conditions, often leading to rapid reactions and high yields with easy workup. researchgate.net This methodology minimizes the use of volatile organic compounds (VOCs), which are a major source of industrial pollution.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govasianpubs.org The specific and uniform heating provided by microwaves can enhance reaction rates and selectivity. nih.gov

This technique has been successfully applied to the synthesis of various thiazole derivatives. For example, the one-pot, three-component reaction of an aldehyde, thiourea (B124793), and chloroacetic acid under microwave irradiation provides a rapid and solvent-free route to 5-arylidene-2-imino-4-thiazolidinones. nih.gov Similarly, the synthesis of 2-amino-4-phenyl-thiazoles from acetophenones and thiourea has been significantly accelerated using microwave energy. asianpubs.org These precedents strongly support the feasibility of developing a microwave-assisted protocol for the synthesis of this compound, which would offer considerable advantages in terms of speed, energy efficiency, and potentially higher yields compared to conventional heating methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Synthesis | Method | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-phenyl-thiazoles | Conventional | Hours | Moderate | Established method | asianpubs.org |

| 2-Amino-4-phenyl-thiazoles | Microwave | Minutes | High | Rapid reaction, energy efficient | asianpubs.org |

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of the this compound scaffold is predominantly achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound. The chemo- and regioselectivity of this reaction are critical in determining the final product structure.

The primary starting materials for the synthesis of this compound are 2-halo-1-(4-fluorophenyl)ethan-1-one (an α-haloketone) and a source of the thiourea moiety. The regioselectivity of the Hantzsch synthesis is influenced by the nature of the thioamide component. When using unsubstituted thiourea, the reaction with an α-haloketone leads to the formation of a 2-aminothiazole. However, to obtain the desired 2-thiol derivative, a dithiocarbamate or a similar sulfur-rich nucleophile is often employed.

The reaction between an α-haloketone and a dithiocarbamate salt, such as ammonium dithiocarbamate, proceeds via a well-defined mechanism. The sulfur atom of the dithiocarbamate acts as the nucleophile, attacking the α-carbon of the ketone and displacing the halide. This is followed by an intramolecular condensation between the nitrogen atom and the carbonyl group of the ketone, leading to the formation of the thiazole ring after dehydration. The reaction is generally regioselective, with the aryl group from the α-haloketone consistently occupying the C4 position of the thiazole ring.

The chemoselectivity of the reaction is also noteworthy. The dithiocarbamate selectively attacks the electrophilic α-carbon over the carbonyl carbon. Furthermore, the intramolecular cyclization is favored over potential intermolecular side reactions, especially under optimized reaction conditions. The reaction conditions, such as solvent and temperature, can influence the yield and purity of the final product. For instance, the use of polar solvents like ethanol or methanol (B129727) often facilitates the reaction.

A study on the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles demonstrated the successful use of 2-bromo-4-fluoroacetophenone as a precursor, which was condensed with thiosemicarbazones in refluxing ethanol to afford the corresponding 4-(4-fluorophenyl)thiazole derivatives in good yields (61-80%). nih.gov This further establishes the utility of 4-fluorophenyl substituted α-haloketones in the synthesis of this class of compounds.

Interactive Table: Hantzsch Synthesis of 4-Aryl-1,3-thiazole-2-thiol Analogues

| α-Haloketone Precursor | Thioamide Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Ammonium dithiocarbamate | Ethanol | 75 | Hypothetical |

| 2-Chloro-1-(4-chlorophenyl)ethan-1-one | Potassium thiocyanate | Methanol | 82 | Hypothetical |

Advanced Synthetic Strategies for Novel this compound Derivatives

The functionalization of the pre-formed this compound core is a key strategy for the generation of novel derivatives with potentially enhanced properties. Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions and multi-component reactions, have emerged as powerful tools in this endeavor.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be employed to modify both the thiazole ring and the thiol group.

S-Arylation and S-Alkylation: The thiol group at the C2 position is nucleophilic and can readily participate in cross-coupling reactions. Palladium-catalyzed S-arylation with aryl halides or triflates provides a direct route to 2-(arylthio)-4-(4-fluorophenyl)thiazoles. Various palladium catalysts and ligands can be employed to facilitate this transformation, with the choice of conditions often depending on the nature of the coupling partners. acs.org

C-H Functionalization: More recently, direct C-H functionalization has become a powerful tool for the arylation of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For thiazole derivatives, palladium catalysts can direct the arylation to specific positions on the ring. Research has shown that the regioselectivity of C-H arylation of thiazoles can be controlled by the choice of the palladium catalyst, ligand, and base. For instance, a Pd/PPh3/NaOtBu system can favor C2-arylation, while a Pd catalyst with a bidentate nitrogen ligand like bathophenanthroline (B157979) (Bphen) and K3PO4 can direct the reaction to the C5 position. rsc.org This methodology could be applied to this compound (after protecting the thiol group) to introduce diverse substituents at the C5 position.

Interactive Table: Palladium-Catalyzed Functionalization of Thiazole Derivatives

| Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Phenylthiazole (B157171) | 4-Iodotoluene | Pd(OAc)2/PPh3 | C2-Arylation | 85 | rsc.org |

| 4-Phenylthiazole | 4-Iodotoluene | Pd(OAc)2/Bphen | C5-Arylation | 78 | rsc.org |

Multi-Component Reactions (MCRs) Incorporating the Thiazole Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of thiazole derivatives.

One such approach involves the one-pot reaction of an aldehyde, a primary amine, and a β-keto-thioamide. By choosing 4-fluorobenzaldehyde (B137897) as the aldehyde component, it is possible to construct the 4-(4-fluorophenyl)thiazole core in a single step. The other components can be varied to introduce diversity at other positions of the thiazole ring.

Another MCR strategy for the synthesis of highly substituted thiazoles involves the reaction of an α-haloketone, a thiourea or thioamide, and an activated alkyne. wikipedia.org For example, the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one, thiourea, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a suitable base could potentially lead to a highly functionalized 4-(4-fluorophenyl)thiazole derivative in a one-pot process.

A study reported a one-pot, three-component synthesis of 2,4-disubstituted thiazoles from arylethanones, KBrO3, and thioamide under ultrasound irradiation, catalyzed by lipase. nih.gov This method demonstrates the potential for developing greener and more efficient MCRs for the synthesis of thiazole derivatives. The use of a 4-fluoro-substituted arylethanone in such a reaction could directly lead to the desired 4-(4-fluorophenyl)thiazole scaffold.

Interactive Table: Multi-Component Synthesis of Thiazole Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Benzylamine | Ethyl thioacetoacetate | - | 2,4-Disubstituted thiazole | - | Hypothetical |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Thiourea | DMAD | Base | Trisubstituted thiazole | - | Hypothetical |

Lack of Specific Research Data for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research on the biological and pharmacological activities of the chemical compound This compound . While the broader class of thiazole derivatives has been the subject of extensive study, demonstrating a wide range of antimicrobial and anticancer properties, these findings cannot be directly and accurately attributed to this specific molecule.

The investigation sought to find detailed data pertaining to the compound's antibacterial, antifungal, and antiviral efficacy, as well as its in vitro cytotoxicity against cancer cell lines and the underlying mechanisms of action, as per the requested outline. However, the search did not yield specific studies, data tables, or detailed research findings for this compound itself.

General information from chemical suppliers confirms the existence and structure of the compound, identified by its CAS number 42365-73-1. sigmaaldrich.com However, this information does not extend to peer-reviewed biological activity data. Research on related structures, such as other thiazole derivatives, indicates that this class of compounds is of high interest in medicinal chemistry for its potential therapeutic effects. nih.govsemanticscholar.org For instance, various thiazole derivatives have shown activity against different bacterial strains and cancer cell lines. nih.govsemanticscholar.org

Without specific studies on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested detailed structure. The generation of content on its specific antimicrobial mechanisms, antiviral targets, or its effects on apoptosis and cell cycle arrest would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of specific and detailed research findings for the compound .

Biological Activity and Pharmacological Potential of 4 4 Fluorophenyl 1,3 Thiazole 2 Thiol

Anticancer Research and Cytotoxic Effects

Modulation of Signal Transduction Pathways in Cancer Cells

Thiazole-containing compounds have been identified as promising scaffolds for the development of novel anticancer agents, owing to their ability to interfere with key signal transduction pathways that are often dysregulated in cancer. While direct studies on 4-(4-fluorophenyl)-1,3-thiazole-2-thiol are limited, research on closely related derivatives provides significant insights into its potential to modulate these critical cellular processes.

One of the key pathways in cancer progression is the phosphoinositide 3-kinase (PI3K) pathway, which is central to cell growth, proliferation, and survival. The 1,3-thiazole ring is a structural component of various anticancer drugs, and its hybridization with other pharmacophores has yielded potent PI3K inhibitors. This highlights the potential of the 4-(4-fluorophenyl)-1,3-thiazole (B1335396) core in the design of new PI3K-targeting therapies.

Furthermore, derivatives of the thiazole (B1198619) structure have been shown to impact other crucial signaling cascades. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated significant inhibition of the MEK/ERK signaling pathway in colorectal cancer cells. This compound was found to inhibit cell proliferation, colony formation, migration, and invasion, while also inducing apoptosis and cell cycle arrest at the G2/M phase. These effects were linked to the suppression of MEK and ERK phosphorylation, suggesting that the thiazole moiety can serve as a backbone for the development of MEK/ERK pathway inhibitors.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical target in cancer therapy due to its role in promoting cell proliferation and survival. Studies on methyl-thiol-bridged oxadiazole and triazole heterocycles, which share structural similarities with thiazole-thiols, have demonstrated inhibition of NF-κB activation in chronic myelogenous leukemia (CML) cells. nih.gov These compounds suppressed the expression of several NF-κB target genes, including Bcl-2/xl, MMP-9, COX-2, and survivin, leading to apoptosis. nih.gov A derivative of phenylmethimazole containing a thiazole ring, COB-141, was also found to inhibit IL-6 expression in triple-negative breast cancer (TNBC) cells, an effect at least partially mediated by reducing NF-κB DNA binding. nih.gov These findings underscore the potential of the this compound scaffold to be developed into agents that modulate the NF-κB pathway.

Anti-inflammatory and Immunomodulatory Activities

The thiazole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of pro-inflammatory mediators and interaction with inflammatory receptors.

A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators such as cytokines and prostaglandins (B1171923). Research on various thiazole derivatives has demonstrated their potential in this area.

Phenylmethimazole and its thiazole derivative, COB-141, have been shown to inhibit the secretion of interleukin-6 (IL-6) in triple-negative breast cancer cells, with COB-141 being significantly more potent. nih.gov The inhibition of IL-6, a key pro-inflammatory cytokine, suggests a potential anti-inflammatory role for this class of compounds. nih.gov Similarly, fused triazolo-thiadiazole derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α), a critical mediator of inflammation. nih.gov These compounds were effective in models of neuropathic pain, a condition with a significant inflammatory component. nih.gov

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory molecules. Thiazole and thiazolidinone derivatives have been investigated as inhibitors of these enzymes. nih.govnih.gov For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors, with some compounds exhibiting potent activity. nih.gov Additionally, certain thiazole derivatives have shown selective inhibitory activity against COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation. nih.gov The ability of these related compounds to inhibit key enzymes in the inflammatory cascade points to the potential of this compound as an anti-inflammatory agent.

The immunomodulatory effects of thiazole derivatives can also be attributed to their interaction with specific receptors involved in the inflammatory process. Myeloid differentiation primary response 88 (MyD88) is an essential adaptor protein for most Toll-like receptors (TLRs), which play a crucial role in the innate immune response and the subsequent inflammatory cascade. A novel 2-amino-4-phenylthiazole (B127512) analogue has been identified as an inhibitor of MyD88 dimerization. nih.gov This compound was shown to interact with the MyD88 protein and prevent the formation of the MyD88 homodimeric complex, leading to in vivo anti-inflammatory activity in a model of acute lung injury. nih.gov This finding suggests that the 4-phenylthiazole (B157171) scaffold, a core component of the title compound, can be a valuable starting point for the development of novel MyD88 inhibitors to treat inflammatory diseases. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has also been investigated for its potential to inhibit various enzymes implicated in disease pathogenesis. The presence of the thiazole ring and the thiol group are key features that can contribute to this inhibitory activity.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The tumor-associated isoforms, such as CA IX and CA XII, are of particular interest as anticancer targets.

Studies on heterocyclic mercaptans, including 1,3,4-thiadiazole- and 1,2,4-triazole-thiols, have demonstrated their ability to inhibit several CA isozymes. nih.gov These compounds, which are structurally related to this compound through the presence of a heterocyclic ring and a thiol group, have shown varying degrees of inhibition against the cytosolic isozymes hCA I and hCA II, as well as the tumor-associated isozyme hCA IX. nih.gov Generally, the thiadiazole derivatives were found to be more active than the triazole derivatives against all tested isozymes. nih.gov While these thiol-containing heterocycles were less potent than the corresponding sulfonamide inhibitors, they represent a distinct class of CA inhibitors. nih.gov The data from these related compounds suggest that this compound could also exhibit inhibitory activity against carbonic anhydrases, although specific inhibitory constants for this compound are not yet available.

Table 1: Carbonic Anhydrase Inhibition by Related Thiol-Containing Heterocycles No direct data is available for this compound. The table below presents data for structurally related compounds.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol | 7500 | 980 | 9600 |

| 5-Acetamido-1,3,4-thiadiazole-2-thiol | 8300 | 1200 | 10200 |

| 5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | 97 | 10200 | 306000 |

Data sourced from a study on heterocyclic mercaptans as carbonic anhydrase inhibitors. nih.gov

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and for use in cosmetics as skin-whitening agents. The thiazole scaffold has been explored for its tyrosinase inhibitory potential.

Several studies have reported on the tyrosinase inhibitory activity of various thiazole and benzothiazole (B30560) derivatives. nih.govnih.gov For example, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated as tyrosinase inhibitors. nih.gov One of the compounds in this series, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited potent tyrosinase inhibitory activity with an IC50 value of 0.2 µM, which was significantly more potent than the standard inhibitor, kojic acid. nih.gov

Another study on tropinone-thiazole derivatives also identified compounds with significant tyrosinase inhibitory activity. researchgate.net A bis-thiazole derivative showed an IC50 value of 29.71 µM, which was more potent than kojic acid (IC50 72.27 µM). researchgate.net The design of these inhibitors often focuses on the interaction of the heterocyclic ring with the copper ions in the active site of the enzyme. The presence of a thiol group, as in this compound, could potentially enhance this interaction. While direct IC50 values for the title compound are not available, the strong inhibitory activity of its structural analogues suggests that it is a promising candidate for further investigation as a tyrosinase inhibitor.

Table 2: Tyrosinase Inhibition by Related Thiazole Derivatives No direct data is available for this compound. The table below presents data for structurally related compounds.

| Compound | IC50 (µM) |

|---|---|

| 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 |

| 4-[Bis(thiazol-2-ylamino)methyl]phenol | 29.71 |

| Kojic Acid (Reference) | ~17-72 |

Data sourced from studies on benzothiazole and tropinone-thiazole derivatives as tyrosinase inhibitors. nih.govresearchgate.net

Other Relevant Enzyme Targets

Derivatives of 4-(4-fluorophenyl)-1,3-thiazole have demonstrated inhibitory activity against a variety of enzymes beyond a single classification, indicating a broad potential for therapeutic applications. Research into analogues of this compound has identified several key enzyme targets.

One significant area of activity is in the management of diabetes. A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were evaluated for their inhibitory potential against α-amylase, an enzyme involved in carbohydrate digestion. nih.gov Many of these compounds showed moderate to high, dose-dependent inhibition. nih.gov For instance, the analogue 3h was identified as a highly potent candidate against α-amylase, showing greater inhibition than the standard reference, acarbose. nih.gov These compounds were also assessed for their antiglycation potential, with several derivatives exhibiting excellent activity, suggesting a dual benefit in diabetes-related complications. nih.gov

Another important enzyme class targeted by these analogues is the cholinesterases, particularly acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. mdpi.com Thiazolylhydrazone derivatives have been synthesized and tested for AChE inhibitory activity. nih.gov In one study, novel 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives were designed as cholinesterase inhibitors. mdpi.com Compound 2i from this series was found to be the most active, with an inhibitory profile similar to the reference drug donepezil. mdpi.com While most compounds in this series showed potent AChE inhibition, their effect on butyrylcholinesterase (BChE) was weak. mdpi.com

Furthermore, thiazole derivatives have shown promise as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. Certain synthesized thiazole derivatives displayed inhibitory activity against both COX-1 and COX-2 isozymes. mdpi.com Additionally, some imidazole-thiazole derivatives have been found to inhibit ergosterol (B1671047) biosynthesis in fungi by targeting the enzyme cytochrome P450 lanosterol (B1674476) 14α-demethylase, indicating antifungal potential. mdpi.com Analogues of FPMINT, a complex molecule containing a fluorophenylpiperazinyl methyl triazine structure, have been identified as inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleoside salvage and adenosine (B11128) signaling. frontiersin.org

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For analogues of this compound, these studies have provided valuable insights into how specific structural features influence their biological activity against various enzyme targets. The core structure, which combines a thiazole ring with a 4-fluorophenyl group, serves as a versatile scaffold for modifications. nih.govnih.gov

Modifications to the substituents on both the thiazole and the associated phenyl rings have profound effects on biological efficacy.

In the case of α-amylase and antiglycation inhibitors, the nature of the groups around the thiazole ring significantly affects activity. nih.gov For antiglycation activity, the presence of a trifluoromethyl group on the benzylidenehydrazinyl moiety led to high potency. Specifically, compounds with a trifluoromethyl group at the 2, 3, or 4-position of the phenyl ring showed enhanced activity compared to the standard, aminoguanidine. nih.gov The presence of a bromine atom at the 3-position also resulted in strong antiglycation potential. nih.gov

| Compound | Substituent on Benzylidene Ring | IC₅₀ (mg/mL) |

|---|---|---|

| 3d | 4-Trifluoromethyl | 0.394 ± 0.003 |

| 3f | 3-Bromo | 0.399 ± 0.002 |

| 3i | 3-Trifluoromethyl | 0.393 ± 0.002 |

| 3k | 2-Trifluoromethyl | 0.396 ± 0.002 |

| Aminoguanidine (Standard) | - | 0.403 ± 0.001 |

For acetylcholinesterase (AChE) inhibitors, modifications on the benzylidenehydrazine (B8809509) moiety attached to the thiazole ring were explored. The position and nature of substituents on the phenyl ring were critical. Compound 2i , with a 3-hydroxy-4-methoxy substitution, was the most active in its series, showing potency comparable to donepezil. mdpi.com Other effective substitutions included a 4-hydroxy group (2b ), a 3-methoxy group (2e ), and a 3,4-dihydroxy group (2g ). mdpi.com

| Compound | Substituent on Benzylidene Ring | AChE IC₅₀ (µM) |

|---|---|---|

| 2a | 2-Hydroxy | 0.063 ± 0.003 |

| 2b | 4-Hydroxy | 0.056 ± 0.002 |

| 2e | 3-Methoxy | 0.040 ± 0.001 |

| 2g | 3,4-Dihydroxy | 0.031 ± 0.001 |

| 2i | 3-Hydroxy-4-methoxy | 0.028 ± 0.001 |

| Donepezil (Standard) | - | 0.021 ± 0.001 |

Further studies on different thiazolylhydrazone derivatives confirmed the importance of substitutions on the phenyl ring attached at position 4 of the thiazole. Replacing the 4-fluorophenyl group with 4-chlorophenyl (3g ) or 4-bromophenyl (3h ) moieties while keeping the rest of the structure constant resulted in notable AChE inhibitory activity. nih.gov This indicates that electron-withdrawing groups at this position are favorable for activity.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govmdpi.com In the context of this compound and its analogues, the fluorine atom plays a multifaceted role.

One of the primary advantages of the fluorine atom is its ability to block metabolic oxidation. mdpi.com The carbon-fluorine (C-F) bond is very strong, and the fluorine atom can act as a metabolic shield, preventing enzymatic degradation (e.g., by cytochrome P450) at the site of substitution. mdpi.com For example, in many drugs, a para-fluoro substituent on a phenyl ring blocks aromatic hydroxylation, a common metabolic pathway, thereby increasing the drug's metabolic stability and bioavailability. mdpi.com

The high electronegativity of fluorine can also alter the electronic properties of the molecule, influencing its binding affinity to target receptors. nih.govnih.gov It can affect the pKa of nearby functional groups, which can be critical for receptor interaction. nih.gov SAR studies have shown that the presence of the 4-fluorophenyl group on the thiazole ring enhances the glycation inhibition potential of the compounds. nih.gov

Furthermore, fluorine substitution can modulate physicochemical properties like lipophilicity and membrane permeability. nih.govmdpi.com While it is often assumed that fluorine increases lipophilicity, the effect can be complex. nih.gov However, the strategic placement of fluorine can improve a molecule's ability to cross biological membranes. nih.govmdpi.com In studies of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen, such as fluorine, on the phenyl moiety next to a piperazine (B1678402) ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org This highlights the critical role of the fluorophenyl group in establishing the necessary interactions for biological activity.

Computational and Theoretical Investigations of 4 4 Fluorophenyl 1,3 Thiazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic behavior and spectroscopic characteristics of a compound.

Electronic Structure and Molecular Orbital Analysis

A primary objective of quantum chemical calculations is to elucidate the electronic structure. This involves determining the distribution of electrons within the molecule and analyzing the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol, one would expect the electronegative fluorine and sulfur atoms to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and not based on actual experimental or calculated results for the specified compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed to predict the 1H and 13C NMR chemical shifts. For this compound, the predicted shifts would be influenced by the electron-withdrawing fluorine atom and the heterocyclic thiazole (B1198619) ring.

IR Spectroscopy: The vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands to specific functional groups, such as the C=N, C-S, and C-F stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from HOMO to LUMO or other low-lying unoccupied orbitals.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interactions with Target Biomolecules

In a typical molecular docking study, the compound would be docked into the active site of a selected protein target. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For instance, the thiol group could act as a hydrogen bond donor, while the phenyl and thiazole rings could engage in hydrophobic and aromatic interactions.

Binding Affinity Predictions and Docking Scores

Docking programs calculate a score that estimates the binding affinity of the ligand for the protein. A lower (more negative) docking score generally indicates a more favorable binding interaction. These scores are used to rank different compounds and to predict their potential biological activity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Value/Description |

| Protein Target (PDB ID) | e.g., 3ERT (Human Estrogen Receptor Alpha) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Leu346, Thr347, Met421 |

| Types of Interactions | Hydrogen bond with Thr347, Hydrophobic interactions with Leu346 and Met421 |

Note: The data in this table is for illustrative purposes and does not represent actual research findings.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex.

Conformational Flexibility and Stability in Biological Environments

The conformational flexibility of this compound is a critical determinant of its interaction with biological targets. The molecule's structure is not rigid; it possesses rotational freedom primarily around the single bond connecting the 4-fluorophenyl group and the 1,3-thiazole ring. This rotation allows the molecule to adopt various spatial arrangements (conformers), influencing its ability to fit into the binding pockets of enzymes or receptors. The dihedral angle between the phenyl and thiazole rings is a key variable, and its preferred orientation can be influenced by the surrounding environment, such as the polarity of a solvent or the steric and electronic constraints of a protein's active site.

Protein-Ligand Complex Dynamics

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of the thiazole class, these simulations reveal that their interaction within protein active sites is often governed by a combination of non-covalent forces. The dynamics of the protein-ligand complex are essential for understanding the mechanism of action and for the rational design of more potent analogs.

Key interactions for thiazole derivatives typically include:

Hydrogen Bonding: The nitrogen and sulfur atoms within the thiazole ring, as well as the exocyclic thiol/thione group of this compound, can act as hydrogen bond acceptors or donors. These interactions are fundamental for anchoring the ligand in the correct orientation within the active site.

Pi-Pi Stacking: The aromatic 4-fluorophenyl and thiazole rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions with nonpolar residues in the target protein, further stabilizing the complex.

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Molecular dynamics (MD) simulations can further explore the stability of these interactions over time, revealing how the ligand and protein adapt to each other. These simulations provide insights into the residence time of the ligand in the binding site and the conformational changes that may occur upon binding, which are crucial for the molecule's biological effect. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma For thiazole derivatives, QSAR studies are instrumental in understanding which physicochemical properties and structural features are critical for their therapeutic effects, such as anti-inflammatory or anticancer activities. laccei.orgmdpi.com These models help in prioritizing compounds for synthesis and experimental testing, thereby optimizing the drug discovery process. researchgate.net

Development of Predictive Models for Biological Activity

Predictive QSAR models for thiazole derivatives are typically developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN). imist.malaccei.org A series of related thiazole compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) are used as a training set. laccei.orgresearchgate.net For each compound, a set of molecular descriptors is calculated, and the algorithm generates an equation that correlates these descriptors with the observed activity.

For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors developed a model using multiple linear regression. laccei.org The predictive power of such models is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q² or R²cv). imist.ma A model for 5-LOX inhibitors showed a correlation coefficient (R²) of 0.626 for the training set and 0.621 for the test set, indicating a reasonable predictive ability. laccei.orgresearchgate.net Another QSAR study on thiazole derivatives as PIN1 inhibitors reported an MLR model with an R² of 0.76 and an even more robust ANN model with an R² of 0.98. imist.ma These models allow for the in silico prediction of the biological activity of new, unsynthesized thiazole analogs, including variations of this compound.

| Target | Modeling Method | R² (Training Set) | R² (Test Set) | Reference |

|---|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Multiple Linear Regression (MLR) | 0.626 | 0.621 | laccei.orgresearchgate.net |

| PIN1 Inhibitors | Multiple Linear Regression (MLR) | 0.76 | 0.78 | imist.ma |

| PIN1 Inhibitors | Artificial Neural Network (ANN) | 0.98 | 0.98 | imist.ma |

| Leukotriene A4 Hydrolase | Genetic Function Approximation | 0.846 | 0.502 | nih.gov |

Identification of Key Molecular Descriptors

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. laccei.org These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For thiazole derivatives, several key descriptors have been identified as important for their activity. imist.malaccei.org

These descriptors provide a quantitative basis for structure-activity relationships. For example, a positive coefficient for a descriptor like maxHBa (maximal number of H-bond acceptors) in a QSAR equation would suggest that increasing the number of hydrogen bond acceptors in the molecule could enhance its biological activity. laccei.org Conversely, a negative coefficient for a descriptor like AATSC8c (Average Broto-Moreau autocorrelation of a topological structure – lag 8 / weighted by atomic charges) suggests that lower values of this property are favorable for activity. laccei.org Understanding these relationships is vital for the rational design of new derivatives of this compound with improved potency.

| Descriptor | Description | Significance in Biological Activity | Reference |

|---|---|---|---|

| MR (Molar Refractivity) | A measure of molecular volume and polarizability. | Relates to the molecule's fit within a binding pocket and van der Waals interactions. | imist.ma |

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | Important for membrane permeability and hydrophobic interactions with the target. | imist.ma |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the molecule's ability to accept electrons. | Relates to the reactivity and ability to form charge-transfer complexes. | imist.ma |

| maxHBa (Maximal number of H-bond acceptors) | Quantifies the potential for forming hydrogen bonds as an acceptor. | Crucial for specific interactions with protein active sites. | laccei.org |

| AATSC8c (Autocorrelation Descriptor) | A 2D autocorrelation descriptor related to the topology and charge distribution. | Reflects the spatial distribution of charges, which influences electrostatic interactions. | laccei.org |

| JGI4 (Topological Descriptor) | A mean topological charge index that reflects molecular shape. | Correlates with the overall shape and size complementarity to the binding site. | laccei.org |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening

In silico ADMET prediction is an essential part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. nih.govnih.gov Computational tools and models are used to predict properties like oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential toxicity. For this compound and its analogs, these predictions help to identify potential liabilities before committing to costly and time-consuming synthesis and in vitro/in vivo testing. dergipark.org.tr

Studies on various thiazole derivatives have shown that they generally possess favorable ADMET properties. nih.govnih.gov For example, in silico analyses of 4-(4-chlorophenyl)thiazole compounds indicated good predicted oral availability. nih.gov Similarly, other thiazole series have been evaluated using software like SwissADME, which predicts a range of pharmacokinetic properties. dergipark.org.tr These predictions guide the selection of candidates with a higher probability of success in later developmental stages.

| ADMET Property | Description | Typical Predicted Outcome for Thiazole Derivatives | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High | nih.govdergipark.org.tr |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB. | Variable; often predicted as non-permeant. | dergipark.org.tr |

| CYP450 Inhibition | Prediction of inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Generally predicted to be non-inhibitors of major isoforms. | dergipark.org.tr |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug. | Generally compliant (0 violations). | nih.govdergipark.org.tr |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | Often predicted to be high (e.g., 0.55). | dergipark.org.tr |

Derivatization and Chemical Modification of 4 4 Fluorophenyl 1,3 Thiazole 2 Thiol

Functionalization at the Thiol Group

The thiol (-SH) group is the most reactive site for functionalization due to its nucleophilicity and acidity. The compound exists in a tautomeric equilibrium with its 4-(4-fluorophenyl)-1,3-thiazol-2(3H)-thione form, but reactions often proceed via the sulfur atom of the thiol tautomer.

The formation of thioethers (sulfides) and disulfides represents a primary strategy for modifying the thiol group, enabling the introduction of a wide array of substituents.

Thioether Formation: The sulfur atom of the thiol group is highly nucleophilic and can be readily alkylated or arylated to form stable thioether derivatives. organic-chemistry.org This can be achieved through several synthetic routes:

Nucleophilic Substitution (SN2): Deprotonation of the thiol with a suitable base (e.g., sodium hydride) generates a thiolate anion, which is an excellent nucleophile. acs.org Subsequent reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) proceeds via an SN2 mechanism to yield the corresponding S-alkylated thioethers. acs.org

Palladium-Catalyzed Cross-Coupling: For the synthesis of S-aryl thioethers, modern cross-coupling methodologies are employed. Palladium-catalyzed S-arylation with aryl halides or triflates provides a direct and versatile route to 2-(arylthio)-4-(4-fluorophenyl)thiazoles. organic-chemistry.org The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be tailored based on the specific coupling partners. organic-chemistry.org

Disulfide Linkages: Mild oxidation of the thiol group leads to the formation of a disulfide bond, linking two molecules of the parent compound. This reaction is a common metabolic pathway for thiols and can be accomplished in the laboratory using mild oxidizing agents such as iodine (I₂) or exposure to air. acs.org The resulting disulfide can often be reverted to the thiol form under reducing conditions. acs.org

Table 1: Examples of Thioether Formation Reactions

| Reactant | Reagent | Conditions | Product Type |

|---|

The thiol group can also serve as a precursor for the synthesis of more complex functionalities like thioamides and thioureas, although these transformations are less common than thioether formation.

Thioamide Synthesis: Direct conversion of thiols to thioamides can be achieved under aerobic oxidation conditions. organic-chemistry.org This method involves the reaction of a thiol with an amine in the presence of an oxidant, effectively using the thiol as a synthon for a thiocarbonyl group. organic-chemistry.orgorganic-chemistry.org For 4-(4-fluorophenyl)-1,3-thiazole-2-thiol, this would involve reacting it with a primary or secondary amine under optimized oxidative conditions to yield a 2-(thioacyl)-4-(4-fluorophenyl)-1,3-thiazole derivative.

Thiourea (B124793) Derivative Synthesis: The synthesis of a thiourea linkage directly from the thiol group can be accomplished through thioacylation. The use of a mild thioacylating agent, such as N,N'-di-Boc-substituted thiourea activated with trifluoroacetic anhydride, allows for the thioacylation of nucleophiles, including thiols. nih.gov This reaction would result in the formation of a dithiocarbamate-like structure, formally a thiourea derivative.

Ring Modifications and Substituent Introductions

Beyond the thiol group, both the thiazole (B1198619) and the phenyl rings offer opportunities for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties.

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the electronic effects of the existing substituents: the fluorine atom and the 4-(1,3-thiazole-2-thiol) group.

Fluorine: As a halogen, fluorine is an ortho-, para-directing yet deactivating group due to the interplay of its strong inductive electron-withdrawing effect and its resonance electron-donating effect.

Thiazole-2-thiol Group: The thiazole ring is generally considered electron-deficient, and the entire substituent is likely to be electron-withdrawing, further deactivating the phenyl ring towards electrophilic attack and directing incoming electrophiles to the meta-position relative to the thiazole.

Given these competing effects, electrophilic substitution (e.g., nitration, halogenation) on the phenyl ring is expected to be challenging. The most probable site of substitution would be the position ortho to the fluorine atom (and meta to the thiazole group), although mixtures of isomers could be formed. Protecting the reactive thiol group prior to attempting such substitutions would likely be necessary.

The C-5 position of the thiazole ring is a key site for introducing further diversity. While the thiazole ring is relatively electron-poor, modern synthetic methods enable its functionalization.

Calculations of pi-electron density indicate that the C-5 position is the primary site for electrophilic substitution on the thiazole ring itself. mdpi.com More practical and powerful methods, however, involve transition-metal-catalyzed C-H functionalization. organic-chemistry.org Research has demonstrated that palladium catalysts can direct the arylation of thiazole derivatives specifically to the C-5 position. organic-chemistry.org This approach, which avoids the need for pre-functionalized starting materials, involves reacting the thiazole (likely with the thiol group protected) with an aryl halide in the presence of a specific palladium catalyst and ligand system. organic-chemistry.org This allows for the introduction of various aryl or heteroaryl substituents at the C-5 position, significantly expanding the structural diversity of derivatives.

Table 2: Palladium-Catalyzed C-H Functionalization of Thiazole Derivatives

| Substrate | Coupling Partner | Catalyst/Ligand System | Product |

|---|---|---|---|

| Thiazole Derivative | Aryl Halide | Pd catalyst with bidentate nitrogen ligand (e.g., bathophenanthroline) | C-5 Arylated Thiazole |

Prodrug Strategies for Enhanced Bioavailability and Targeting

Prodrug design is a valuable strategy to overcome pharmacokinetic limitations, such as poor water solubility or lack of target specificity. The structure of this compound is amenable to several prodrug approaches, primarily by leveraging the reactive thiol group.

A common strategy involves creating a promoiety that masks the thiol group, improving properties like solubility or membrane permeability, which is then cleaved in vivo to release the active parent drug.

Thioesters: The thiol group can be acylated to form thioesters. By attaching a hydrophilic promoiety, such as an amino acid (e.g., L-valine) or a phosphate group, the aqueous solubility of the resulting prodrug can be dramatically increased. Conversely, attaching a lipophilic group can enhance membrane permeability. These thioester linkages are often susceptible to cleavage by endogenous esterase enzymes.

Glucuronide Prodrugs: Attaching glucuronic acid to the thiol group can create a highly water-soluble glucuronide prodrug. These are often substrates for glucuronidase enzymes, which can facilitate targeted drug release in specific tissues or cellular compartments where the enzyme is highly expressed.

Disulfide Prodrugs: Formation of a mixed disulfide with another thiol, such as glutathione or cysteine, can create a prodrug that releases the active compound in a reducing environment, such as the intracellular space. This approach can be used to enhance cellular uptake and targeted intracellular delivery.

These strategies demonstrate the potential for creating prodrugs of this compound with improved drug delivery profiles.

Conjugation with Biologically Active Moieties

The conjugation of this compound to biologically active moieties is a key strategy to modulate its pharmacokinetic profile, enhance its therapeutic efficacy, and achieve targeted delivery. The thiol group serves as a convenient handle for covalent attachment to peptides and polymers through various bioconjugation techniques.

The covalent attachment of this compound to peptides can generate conjugates with novel biological activities or improved therapeutic properties. The thiol group of the thiazole derivative can react with specific amino acid residues within a peptide sequence, such as cysteine, or with functional groups introduced into the peptide for the purpose of conjugation.

Several chemical strategies can be employed for the synthesis of such peptide conjugates. One common approach is the formation of a stable thioether bond. This can be achieved through the reaction of the thiol group with an electrophilic partner on the peptide, such as a maleimide or a haloacetyl group. For instance, a peptide can be functionalized with a maleimide moiety, which then readily reacts with the thiol of this compound via a Michael addition reaction. This reaction is highly efficient and proceeds under mild conditions, making it suitable for bioconjugation. bachem.comresearchgate.net

Another potential method involves palladium-catalyzed cross-coupling reactions, which can form a direct bond between the sulfur atom of the thiol and an aryl halide-functionalized amino acid within the peptide sequence. nih.gov This approach offers a high degree of control and can be performed under conditions compatible with sensitive biological molecules. Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be utilized, where the thiol displaces a leaving group, such as a halogen, from an electron-deficient aromatic ring incorporated into the peptide. nih.gov

Disulfide bond formation represents another viable strategy, where the thiol group of this compound forms a reversible disulfide linkage with a cysteine residue in the peptide. This approach is particularly interesting for drug delivery applications, as the disulfide bond can be cleaved in the reducing environment of the intracellular space, leading to the release of the active thiazole derivative.

The table below illustrates hypothetical peptide conjugates of this compound, highlighting different conjugation strategies and their potential applications.

| Conjugate ID | Peptide Sequence (Example) | Linkage Type | Potential Application |

| PPC-001 | GFLG-Cys | Thioether (via Maleimide) | Targeted delivery to tumor cells overexpressing a specific protease |

| PPC-002 | Arg-Gly-Asp-Cys | Disulfide | Targeting integrin receptors for anti-angiogenic therapy |

| PPC-003 | (p-Iodo-Phe)-Leu-Ala-Gly | C-S bond (via Pd-coupling) | Stable conjugate for in vivo imaging |

| PPC-004 | Lys-(Haloacetyl)-Ser-Gly | Thioether (via Haloacetyl) | Covalent inhibitor for a target enzyme |

The conjugation of this compound to polymers is a promising strategy for developing advanced drug delivery systems. Polymer conjugation can improve the solubility, stability, and circulation half-life of the thiazole derivative, and can also facilitate its targeted delivery to specific tissues or cells. The thiol group is an ideal functional handle for attachment to a variety of polymer backbones.

"Click chemistry" reactions, such as the thiol-ene and thiol-maleimide reactions, are highly efficient and widely used for the preparation of polymer-drug conjugates. researchgate.net In a typical thiol-maleimide conjugation, a polymer functionalized with maleimide groups is reacted with this compound to form stable thioether linkages. creativepegworks.com This method is known for its high specificity and rapid reaction rates under mild, aqueous conditions. bachem.com

Thiol-ene reactions involve the radical-mediated addition of a thiol to a carbon-carbon double bond (an "ene") on a polymer backbone. researchgate.net This approach allows for the straightforward functionalization of polymers containing pendant vinyl or allyl groups.

Another important strategy for creating polymer conjugates is through the formation of disulfide bonds. Polymers bearing pyridyl disulfide groups can react with the thiol of this compound in a thiol-disulfide exchange reaction. acs.orgrsc.org The resulting disulfide-linked conjugate is stable in the bloodstream but can be cleaved in the reducing intracellular environment, leading to the controlled release of the drug. nih.govtaylorandfrancis.com This redox-responsive behavior is highly desirable for targeted cancer therapy, as the intracellular concentration of reducing agents like glutathione is significantly higher in tumor cells compared to normal cells.

The table below provides an overview of potential polymer conjugates of this compound and their characteristics for drug delivery applications.

| Conjugate ID | Polymer Backbone (Example) | Linkage Type | Release Mechanism | Potential Advantage |

| PLC-001 | Poly(ethylene glycol) (PEG)-Maleimide | Thioether | Non-cleavable | Increased circulation half-life and stability |

| PLC-002 | Hyaluronic Acid-Vinyl Sulfone | Thioether | Non-cleavable | Targeting of CD44-overexpressing cancer cells |

| PLC-003 | Poly(N-(2-hydroxypropyl)methacrylamide) (HPMA)-Pyridyl Disulfide | Disulfide | Reductive cleavage | Controlled intracellular drug release |

| PLC-004 | Dextran-Allyl | Thioether | Non-cleavable | Biocompatible and biodegradable carrier |

Advanced Spectroscopic and Diffraction Studies of 4 4 Fluorophenyl 1,3 Thiazole 2 Thiol and Its Complexes

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically active molecules.

Crystal Structure Analysis and Intermolecular Interactions

While a specific crystal structure for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures provides a predictive framework for its structural characteristics. For instance, the crystal structure of 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole reveals key architectural features that are likely to be conserved. cardiff.ac.uk In this related molecule, the thiazole (B1198619) and phenyl rings exhibit a degree of planarity, a common feature in such aromatic systems.

Intermolecular interactions are pivotal in the formation of stable crystal lattices and also in the interaction of a molecule with its biological target. In many thiazole derivatives, non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions are prevalent. nih.gov For this compound, the presence of the thiol group allows for the formation of strong N-H···S or S-H···N hydrogen bonds, leading to the formation of dimeric or polymeric structures in the solid state. The fluorophenyl group can also participate in weak C-H···F interactions, further stabilizing the crystal packing.

A hypothetical table of crystallographic data for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| V (ų) | ~1500-2000 |

| Z | 4 |

Co-crystallization with Target Proteins

The technique of co-crystallization involves crystallizing a small molecule with a macromolecular target, such as a protein or enzyme. This method is instrumental in drug design as it provides a detailed snapshot of the binding mode and interactions at the molecular level. While there are no specific reports on the co-crystallization of this compound with target proteins, this approach holds significant potential for understanding its mechanism of action.

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial proximity of different parts of the molecule.

1D and 2D NMR Techniques for Structural Confirmation

The structure of this compound can be unequivocally confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the fluorophenyl ring would appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on the thiazole ring would likely resonate as a singlet further downfield. The thiol proton (or NH proton in the tautomeric thione form) would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbons of the fluorophenyl ring would show characteristic signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons of the thiazole ring would also have distinct chemical shifts, with the C=S (or C-S) carbon being particularly deshielded.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on the fluorophenyl ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations, helping to piece together the entire molecular framework.

The following table summarizes the expected chemical shift ranges for the key atoms in this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Thiazole C-H | ~7.5 - 8.5 | ~110 - 120 |

| Fluorophenyl C-H | ~7.0 - 8.0 | ~115 - 135 |

| Thiazole C-S | - | ~140 - 150 |

| Thiazole C=N | - | ~150 - 160 |

| Thiazole C=S | - | ~180 - 190 |

| Thiol S-H / Amide N-H | Variable | - |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules. For this compound, DNMR could be employed to investigate the rotational barrier around the single bond connecting the phenyl and thiazole rings. By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for this rotation. Such studies can provide insights into the flexibility of the molecule, which can be important for its biological activity. However, no specific dynamic NMR studies on this compound have been reported in the literature.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for molecular weight determination, elemental composition analysis, and structural elucidation.

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a newly synthesized compound like this compound. The exact mass measurement provided by HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The molecular weight of this compound is 211.28 g/mol , and its molecular formula is C₉H₆FNS₂. sigmaaldrich.comnih.gov